

N-Benzyl Carvedilol-d5 CAS number and molecular formula

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An In-depth Technical Guide to N-Benzyl Carvedilold5

This technical guide provides comprehensive information on **N-Benzyl Carvedilol-d5**, a deuterated analog of a Carvedilol impurity. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This document outlines its chemical properties, a representative synthesis protocol, and delves into the relevant signaling pathways of its parent compound, Carvedilol.

Core Chemical Data

N-Benzyl Carvedilol-d5 is a stable isotope-labeled form of N-Benzyl Carvedilol, which is a known impurity of the antihypertensive drug Carvedilol.[1] The deuteration makes it a valuable tool in analytical and research settings, particularly in pharmacokinetic studies.



| Parameter | Value | References |
|-------------------|---|--------------|
| CAS Number | 1329792-68-8 | [1][2][3][4] |
| Molecular Formula | C31H27D5N2O4 | [1][2][3][4] |
| Molecular Weight | 501.63 g/mol | [1][2][3][4] |
| Synonym | 1-(9H-Carbazol-4-yloxy)-3-[[2- (2-methoxyphenoxy)ethyl] [(phenyl-d5)methyl)]amino]-2- propanol | [1][2] |
| Application | Labeled Carvedilol impurity for use as a pharmaceutical reference standard. | [1] |

Experimental Protocols Synthesis of N-Benzyl Carvedilol

The following protocol describes a general method for the synthesis of N-Benzyl Carvedilol, which can be adapted for its deuterated analog by using deuterated N-benzyl-2-(2-methoxyphenoxy)ethanamine.

Materials:

- 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol
- 2-(2-methoxyphenoxy)-N-benzylethanamine
- Dimethylformamide (DMF)
- Potassium carbonate (K2CO3)
- · Ethyl acetate
- Water
- Anhydrous sodium sulfate



Procedure:[5]

- A mixture of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (0.072 mol), 2-(2-methoxyphenoxy)-N-benzylethanamine (0.079 mol), and potassium carbonate (0.144 mol) is prepared in 150 ml of DMF.
- The reaction mixture is heated to reflux for 6 hours.
- After the reaction is complete, the mixture is cooled to room temperature.
- 300 ml of water is added to the reaction mass.
- The product is extracted with 200 ml of ethyl acetate.
- The organic layer is collected and dried over anhydrous sodium sulfate.
- The solvent is distilled off under reduced pressure to yield N-Benzyl Carvedilol.

Signaling Pathways of Carvedilol

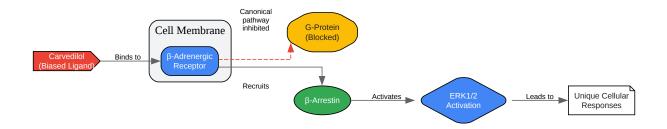
Carvedilol, the parent compound, is a non-selective beta-adrenergic receptor blocker with additional alpha-1 blocking activity. [6][7] Its clinical efficacy, particularly in heart failure, is attributed to its unique signaling properties, including biased agonism at the β 2-adrenergic receptor. [8]

Unlike traditional β -blockers, Carvedilol can stimulate β -arrestin-mediated signaling pathways independent of G-protein activation.[8] This "biased ligand" activity leads to the activation of downstream effectors like the ERK1/2 pathway, which may contribute to its therapeutic benefits.[8][9] Recent studies also suggest that Carvedilol can induce a β 1-adrenergic receptor-nitric oxide synthase 3 (NOS3)-cGMP signaling pathway, which promotes cardiac contractility with minimal impact on calcium cycling.[10][11]

Carvedilol's Biased Agonism at the β-Adrenergic Receptor

The following diagram illustrates the concept of Carvedilol's biased agonism at a β -adrenergic receptor, leading to the activation of the β -arrestin pathway.





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Caption: Carvedilol's biased agonism at the β -adrenergic receptor.

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